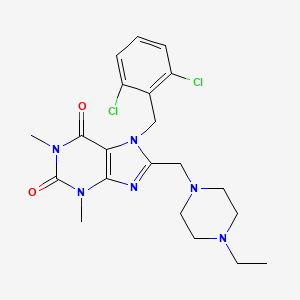

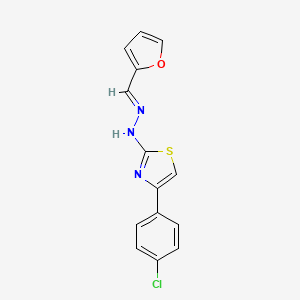

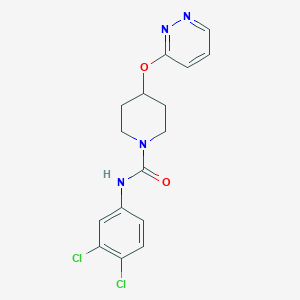

![molecular formula C10H9NO3S B2986387 3-[2-(Furan-2-YL)-1,3-thiazol-4-YL]propanoic acid CAS No. 1181606-87-0](/img/structure/B2986387.png)

3-[2-(Furan-2-YL)-1,3-thiazol-4-YL]propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-[2-(Furan-2-YL)-1,3-thiazol-4-YL]propanoic acid” is a complex organic molecule that contains a furan ring, a thiazole ring, and a propanoic acid group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiazole is a similar heterocyclic compound, but it contains a nitrogen atom and a sulfur atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives have been synthesized through reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the furan and thiazole rings, along with the propanoic acid group . Detailed structural analysis would require advanced techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis

The compound may undergo various chemical reactions, particularly at the furan and thiazole rings . For instance, reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . For instance, the presence of the propanoic acid group suggests that it would have acidic properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Thiol-Thione Tautomerism : The synthesis of furan derivatives, such as 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and 5-Furan-2yl-4H [1,2,4] triazole-3-thiol from furan-2-carboxylic acid hydrazide, explores their thiol-thione tautomeric equilibrium, indicating potential chemical applications and insights into their structural dynamics M. Koparır, A. Çetin, A. Cansiz, 2005.

- Heterocyclic Compound Synthesis : Another study highlights the use of 3-(4-Phenyl) benzoyl propionic acid as a precursor for synthesizing various heterocyclic compounds like furanones and pyrrolinones, showcasing the versatility of furan derivatives in synthesizing complex organic molecules A. Y. Soliman, H. Bakeer, Attia La., 2010.

Biological Applications

- Antifungal and Antibacterial Activities : A new furan derivative, 3-(5-oxo-2,5-dihydrofuran-3-yl) propanoic acid, was isolated from an endophytic fungus, demonstrating potent antifungal activity against Fusarium graminearum and medium antibacterial activity against Streptococcus lactis, suggesting potential for developing new antimicrobial agents Xiu-fang Yang et al., 2018.

- Synthesis and Antimicrobial Activity : The synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives and their subsequent testing revealed good antimicrobial activity against yeast-like fungi Candida albicans, and bacteria such as Escherichia coli and Staphylococcus aureus, showcasing the potential of furan derivatives in antimicrobial drug development Mikhail V Kalyaev et al., 2022.

Material Science and Photocatalysis

- Conjugated Microporous Polymers : Furan derivatives were utilized in the synthesis of water-dispersible conjugated microporous poly-benzothiadiazoles, enhancing water compatibility and enabling their use as heterogeneous photocatalysts for singlet oxygen generation, which has implications in environmental remediation and organic synthesis H. Urakami et al., 2013.

Wirkmechanismus

Target of Action

, and oxazole derivatives have shown a wide spectrum of biological activities .

Biochemical Pathways

For instance, indole derivatives have demonstrated antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Oxazole derivatives have also shown diverse biological activities .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[2-(furan-2-yl)-1,3-thiazol-4-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c12-9(13)4-3-7-6-15-10(11-7)8-2-1-5-14-8/h1-2,5-6H,3-4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCVUYLAQZDFCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=CS2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

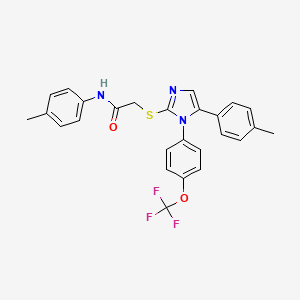

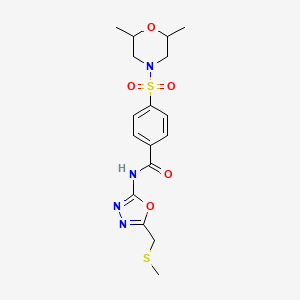

![N-(5-(4-methylthiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2986309.png)

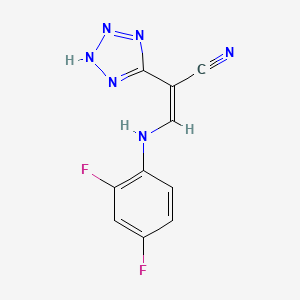

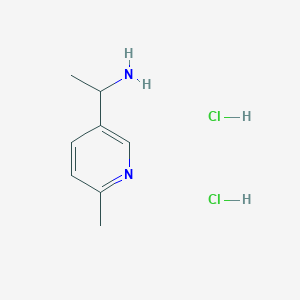

![N-(3,4-dichlorophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2986314.png)

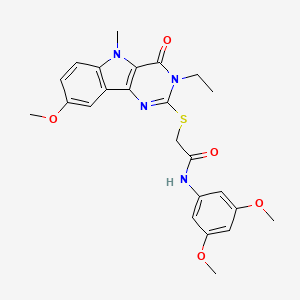

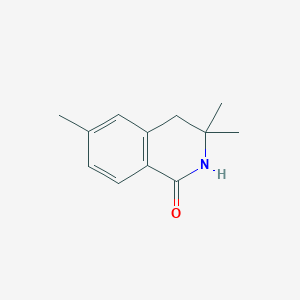

![5-methyl-2-phenyl-7-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2986320.png)

![2-Amino-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2986327.png)